molecular formula C21H17ClF3N3O B1401734 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide CAS No. 1311278-32-6

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Cat. No.: B1401734
CAS No.: 1311278-32-6
M. Wt: 419.8 g/mol
InChI Key: RHFWEWANTZYSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and a pyridinyl-phenyl moiety, which includes a dimethylamino and trifluoromethyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyridinyl-Phenyl Intermediate: This step involves the reaction of 4-chloroaniline with 2,6-dimethyl-4-trifluoromethylpyridine under specific conditions to form the pyridinyl-phenyl intermediate.

    Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[4-(4-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
  • 4-Chloro-N-[4-(6-dimethylamino-4-methyl-pyridin-2-yl)-phenyl]-benzamide

Uniqueness

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-5-9-17(10-6-13)26-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWEWANTZYSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
Reactant of Route 3
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
Reactant of Route 4
Reactant of Route 4
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
Reactant of Route 5
Reactant of Route 5
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.